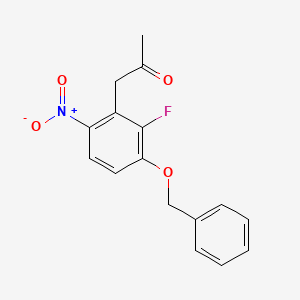

1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2-fluoro-6-nitro-3-phenylmethoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4/c1-11(19)9-13-14(18(20)21)7-8-15(16(13)17)22-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDPRNDZBPRZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461395 | |

| Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-98-8 | |

| Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one, a compound of interest in medicinal chemistry and drug development. The proposed pathway is designed for efficiency and is based on established chemical transformations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of the target molecule, this compound, is strategically designed to proceed through the key intermediate, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. This approach allows for the late-stage introduction of the benzyl protecting group, which can be advantageous for overall yield and purification. The synthesis is broken down into three primary stages:

-

Formation of the core scaffold: Nitration of 2-fluorophenol to yield 2-fluoro-6-nitrophenol.

-

Side-chain installation: Introduction of the propan-2-one moiety to the phenolic ring to form 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.

-

Final benzylation: Protection of the hydroxyl group with a benzyl group to afford the final product.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed three-stage synthesis of the target compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Stage 1: Synthesis of 2-Fluoro-6-nitrophenol

The initial step involves the regioselective nitration of commercially available 2-fluorophenol. The ortho-directing effect of the hydroxyl group and the activating nature of the fluorine atom guide the nitration to the desired position.

Experimental Protocol:

To a stirred solution of 2-fluorophenol (1 equivalent) in dichloromethane, 90% nitric acid (1.1 equivalents) is added slowly at a temperature maintained between -10°C and -5°C.[1] After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C. The resulting mixture is then poured into ice water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-fluoro-6-nitrophenol as a yellow solid.[1]

| Parameter | Value | Reference |

| Starting Material | 2-Fluorophenol | [1] |

| Reagents | 90% Nitric Acid, Dichloromethane | [1] |

| Temperature | -10°C to 0°C | [1] |

| Reaction Time | ~2 hours | [1] |

| Yield | ~30% | [1] |

| Product Form | Yellow Solid | [1] |

Stage 2: Synthesis of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

This crucial step involves the introduction of the propan-2-one side chain onto the 2-fluoro-6-nitrophenol core. A plausible method for this transformation is a Lewis acid-catalyzed Fries rearrangement of the corresponding acetate ester, followed by methylation, or a direct C-alkylation with a suitable three-carbon electrophile. For the purpose of this guide, a direct C-alkylation with bromoacetone is proposed, a reaction that often requires careful optimization to favor C-alkylation over O-alkylation.

Experimental Protocol (Proposed):

To a solution of 2-fluoro-6-nitrophenol (1 equivalent) in a suitable solvent such as nitrobenzene, a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) is added at room temperature. The mixture is stirred until a homogenous solution is formed. Bromoacetone (1.1 equivalents) is then added dropwise, and the reaction mixture is heated to 60-80°C and monitored by TLC. Upon completion, the reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-6-nitrophenol | - |

| Reagents | Bromoacetone, Aluminum Chloride, Nitrobenzene | - |

| Temperature | 60-80°C | - |

| Reaction Time | To be determined by monitoring | - |

| Yield | To be determined experimentally | - |

| Product Form | To be determined | - |

Stage 3: Synthesis of this compound

The final step is the protection of the phenolic hydroxyl group via a Williamson ether synthesis using benzyl bromide.

Experimental Protocol:

To a solution of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes at this temperature, after which benzyl bromide (1.1 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of water at 0°C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final product.

| Parameter | Value | Reference |

| Starting Material | 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | - |

| Reagents | Benzyl Bromide, Sodium Hydride, DMF | General Williamson ether synthesis protocols |

| Temperature | 0°C to Room Temperature | General Williamson ether synthesis protocols |

| Reaction Time | To be determined by monitoring | - |

| Yield | To be determined experimentally | - |

| Product Form | To be determined | - |

Logical Relationships and Workflow

The sequence of reactions is critical for the successful synthesis of the target compound. The following diagram illustrates the logical flow and the transformation of functional groups throughout the synthetic pathway.

Caption: Step-by-step workflow of the synthesis.

Conclusion

This technical guide outlines a feasible and logical synthetic route for the preparation of this compound. The proposed pathway relies on well-established organic reactions and provides a framework for its synthesis in a laboratory setting. While protocols for some steps are well-documented, the key C-alkylation step for the introduction of the propan-2-one side chain will require experimental optimization to achieve a satisfactory yield. This guide serves as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a solid starting point for the synthesis of this and structurally related molecules.

References

physicochemical properties of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

A comprehensive search for the physicochemical properties, experimental protocols, and biological activities of the specific compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one has not yielded any specific data in publicly accessible chemical databases or scientific literature. This suggests that it may be a novel compound, a research intermediate not yet characterized in publications, or a proprietary molecule.

Given the absence of specific experimental data for this compound, this guide will provide a theoretical and predictive framework based on its chemical structure. It will outline the computational methods used to estimate its physicochemical properties and provide generalized experimental protocols for its potential synthesis and characterization, which are standard for compounds of this class.

Theoretical Physicochemical Properties

The properties of this compound can be estimated using Quantitative Structure-Property Relationship (QSPR) models and computational chemistry software. The data presented below is predictive and should be confirmed by experimental analysis.

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₁₆H₁₄FNO₄ | Calculated from structure |

| Molecular Weight | 319.29 g/mol | Calculated from formula |

| logP (Octanol-Water Partition Coefficient) | 2.8 - 3.5 | ALOGPS, ChemDraw |

| Topological Polar Surface Area (TPSA) | 75.9 Ų | Ertl algorithm |

| Hydrogen Bond Donors | 0 | Calculated from structure |

| Hydrogen Bond Acceptors | 5 | Calculated from structure |

| Rotatable Bonds | 5 | Calculated from structure |

Note: These values are in-silico predictions and require experimental validation.

Proposed Experimental Protocols

The following sections describe standard methodologies that could be applied to the synthesis and characterization of this compound.

Protocol 1: Synthesis and Purification

A plausible synthetic route would involve the nucleophilic aromatic substitution of a precursor dinitrofluorobenzene derivative, followed by the introduction of the propan-2-one moiety.

Materials:

-

1-(3-Hydroxy-2-fluoro-6-nitrophenyl)propan-2-one

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(3-Hydroxy-2-fluoro-6-nitrophenyl)propan-2-one in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Stir the reaction mixture at 60°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient.

The workflow for synthesis and purification is visualized below.

Protocol 2: Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the aromatic protons, the benzylic CH₂ group, and the methyl protons of the propan-2-one moiety.

-

¹³C NMR: To identify the number of unique carbon atoms.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Purpose: To confirm the exact molecular weight and elemental formula (C₁₆H₁₄FNO₄). The expected [M+H]⁺ ion would be at m/z 320.0928.

Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Expected Peaks:

-

~1720 cm⁻¹ (C=O stretch of the ketone)

-

~1530 and ~1350 cm⁻¹ (Asymmetric and symmetric NO₂ stretches)

-

~1250 cm⁻¹ (C-O-C stretch of the ether)

-

~1200 cm⁻¹ (C-F stretch)

-

The logical flow for structural verification is outlined in the diagram below.

Potential Biological Activity and Signaling Pathways

The structural motifs within this compound, such as the nitroaromatic and ketone groups, are found in various biologically active molecules. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. This suggests a potential application as a hypoxia-activated prodrug.

A hypothetical mechanism of action could involve the following signaling pathway:

-

The compound passively diffuses into a hypoxic cancer cell.

-

Intracellular nitroreductase enzymes reduce the nitro group (NO₂) to a hydroxylamine (NHOH) or an amino group (NH₂).

-

This bioactivation could release a cytotoxic agent or a reactive species that induces DNA damage or protein adduction.

-

The resulting cellular stress can trigger an apoptotic cascade, leading to programmed cell death.

This putative pathway is illustrated below.

An In-depth Technical Guide to 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one (CAS 288385-98-8): A Key Intermediate in Fluorinated Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one (CAS 288385-98-8), a key synthetic intermediate. The document details its chemical properties, outlines a probable synthetic pathway based on modifications of the Leimgruber-Batcho indole synthesis, and discusses its role in the preparation of pharmacologically relevant fluorinated hydroxyindoles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering insights into the synthesis and potential applications of this compound and its derivatives.

Introduction

This compound is a substituted aromatic nitro compound that serves as a crucial building block in the synthesis of complex heterocyclic molecules. Its structure, featuring a benzyloxy protecting group, a fluorine atom, a nitro group, and a propan-2-one moiety, makes it a versatile precursor for constructing substituted indole scaffolds. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocyclic compounds highly sought after in drug discovery.[1] This guide will focus on the synthesis, properties, and utility of this intermediate, particularly in the context of preparing 4-fluoro-5-hydroxy-2-methylindole, a potential drug intermediate.[2][3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 288385-98-8 | ChemUniverse[4] |

| Molecular Formula | C₁₆H₁₄FNO₄ | BLDpharm[5] |

| Molecular Weight | 303.29 g/mol | ChemUniverse[4] |

| Appearance | Likely a solid | N/A |

| Purity | Typically >97% | ChemUniverse[4] |

Synthesis and Mechanism

The synthesis of this compound is not explicitly detailed in the available literature. However, based on its structure and its role as a precursor to a substituted indole, a modified Leimgruber-Batcho indole synthesis is the most probable synthetic route.[6] This pathway would likely involve the reaction of a substituted o-nitrotoluene with a reagent that can introduce the acetonyl (-CH₂COCH₃) group.

A plausible synthetic pathway is outlined below:

Step 1: Synthesis of the Precursor, 3-(Benzyloxy)-2-fluoro-6-nitrotoluene.

The synthesis of the o-nitrotoluene precursor is the initial and critical step. A likely route would involve the nitration of a corresponding fluorinated and benzylated toluene derivative.

Step 2: Introduction of the Acetonyl Group.

This step represents a deviation from the traditional Leimgruber-Batcho synthesis, which typically employs dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.[6] To obtain the propan-2-one derivative, the o-nitrotoluene would need to react with a suitable three-carbon building block. One possibility is the reaction of the o-nitrotoluene with an acetone enolate or an equivalent nucleophile. The nitro group activates the benzylic protons of the methyl group, facilitating their deprotonation and subsequent nucleophilic attack.[7]

Experimental Protocol (Hypothetical):

A detailed experimental protocol is not available in the literature. However, a generalized procedure based on related reactions would involve:

-

Deprotonation: The starting material, 3-(benzyloxy)-2-fluoro-6-nitrotoluene, would be dissolved in a suitable aprotic solvent (e.g., THF, DMF) and treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature to generate the benzylic carbanion.

-

Reaction with Acetonyl Synthon: A reagent that can deliver the acetonyl group, such as acetyl chloride or acetic anhydride, would then be added to the reaction mixture.

-

Work-up and Purification: The reaction would be quenched with an aqueous solution, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

The following diagram illustrates the proposed synthetic logic:

Role in Indole Synthesis

The primary utility of this compound is as an intermediate in the synthesis of 4-fluoro-5-hydroxy-2-methylindole. This transformation involves a reductive cyclization, a key step in many indole syntheses.

Experimental Protocol (Generalized):

-

Reduction of the Nitro Group: The nitro group of the starting material is reduced to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel), or chemical reducing agents like tin(II) chloride or iron in acetic acid.[6]

-

Intramolecular Cyclization: The resulting amino ketone undergoes an intramolecular condensation to form the indole ring. This step is often acid- or base-catalyzed.

-

Deprotection: The benzyloxy group is typically removed by catalytic hydrogenation to yield the final hydroxyindole.

The overall transformation is depicted in the following workflow:

Characterization Data

While a complete set of spectral data is not publicly available, researchers synthesizing this compound would rely on standard analytical techniques for characterization.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, the benzylic protons of the protecting group, the methylene protons adjacent to the ketone, and the methyl protons of the ketone.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), the benzylic carbon, and the aliphatic carbons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (303.29 g/mol ).

Applications in Drug Development

The final product of the synthetic sequence, 4-fluoro-5-hydroxy-2-methylindole, belongs to a class of compounds with significant potential in drug development. Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][8] The presence of the fluorine atom and the hydroxy group can further modulate the pharmacological profile of the molecule.

While specific biological activities or signaling pathway interactions for 4-fluoro-5-hydroxy-2-methylindole are not extensively documented in the public domain, its structural motifs are found in various bioactive molecules. Further research would be required to elucidate its specific mechanism of action and therapeutic potential.

Conclusion

This compound is a valuable, albeit not widely documented, intermediate in the synthesis of fluorinated indole derivatives. Its preparation likely involves a modified Leimgruber-Batcho approach, and its primary application is in the construction of the 4-fluoro-5-hydroxy-2-methylindole scaffold. This technical guide provides a framework for understanding the synthesis and utility of this compound, highlighting the need for further experimental work to fully characterize its properties and optimize its synthesis. For researchers in drug discovery, this intermediate represents a key entry point to a class of potentially bioactive fluorinated indoles.

References

- 1. daneshyari.com [daneshyari.com]

- 2. 4-Fluoro-5-hydroxy-2-methylindole | Weber Lab [weberlab.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 288385-98-8|this compound|BLD Pharm [bldpharm.com]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Ionization behaviors of nitrotoluenes and dinitrotoluenes by reactions with acetone-related reactant ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectral and Synthetic Profile of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectral data for 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one could not be located. The information presented herein, including spectral data and experimental protocols, is based on established chemical principles, data from structurally analogous compounds, and predicted values. This guide is intended to provide a theoretical framework and practical approach for the synthesis and characterization of the target compound.

Introduction

This compound is a complex organic molecule featuring several key functional groups: a benzyloxy ether, a fluoro substituent, a nitro group, and a propan-2-one chain attached to a phenyl ring. These functionalities impart specific chemical and physical properties that are of interest in medicinal chemistry and materials science. The presence of the nitro group and the fluorine atom can significantly influence the molecule's electronic properties and potential biological activity. This guide provides a detailed, albeit theoretical, overview of its spectral characteristics and a plausible synthetic and analytical workflow.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 1H | Aromatic H |

| ~7.3-7.5 | m | 5H | Aromatic H (Benzyloxy) |

| ~7.1-7.2 | t | 1H | Aromatic H |

| ~5.2 | s | 2H | -OCH₂Ph |

| ~4.0 | s | 2H | -CH₂C(O)- |

| ~2.2 | s | 3H | -C(O)CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | C=O (Ketone) |

| ~155 (d) | C-F |

| ~148 | C-NO₂ |

| ~140 | C-OBn |

| ~136 | Aromatic C (Quaternary) |

| ~129 | Aromatic CH (Benzyloxy) |

| ~128.5 | Aromatic CH (Benzyloxy) |

| ~128 | Aromatic CH (Benzyloxy) |

| ~125 (d) | Aromatic CH |

| ~120 (d) | Aromatic CH |

| ~118 | Aromatic C (Quaternary) |

| ~71 | -OCH₂Ph |

| ~45 | -CH₂C(O)- |

| ~30 | -C(O)CH₃ |

Solvent: CDCl₃. (d) indicates a doublet due to C-F coupling.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~303.1 | [M]⁺ (Molecular Ion) |

| ~261.1 | [M - NO₂]⁺ |

| ~212.1 | [M - CH₂C(O)CH₃]⁺ |

| ~91.1 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Mode: Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1580, 1480 | Strong | Aromatic C=C Stretch |

| ~1530, 1350 | Strong | N-O Stretch (Nitro group) |

| ~1250 | Strong | C-O-C Stretch (Ether) |

| ~1100 | Strong | C-F Stretch |

Sample Preparation: KBr pellet or thin film.

Hypothetical Experimental Protocols

The following protocols describe a plausible method for the synthesis and characterization of this compound.

Synthesis

The synthesis of the target compound could potentially be achieved through a nucleophilic aromatic substitution reaction followed by a condensation reaction.

Step 1: Synthesis of 3-(Benzyloxy)-2-fluoro-6-nitrobenzaldehyde

-

To a solution of 2,3-difluoro-6-nitrobenzaldehyde in a suitable aprotic polar solvent such as dimethylformamide (DMF), add benzyl alcohol and a non-nucleophilic base like potassium carbonate.

-

Heat the reaction mixture at a temperature range of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Prepare a solution of the Grignard reagent, methylmagnesium bromide, in anhydrous diethyl ether.

-

Add a solution of 3-(benzyloxy)-2-fluoro-6-nitrobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting secondary alcohol is then oxidized to the desired ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM).

-

Monitor the oxidation reaction by TLC.

-

Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Characterization

The synthesized compound would be characterized using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electron ionization (EI) source to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Purity Analysis: The purity of the final compound will be assessed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Visualizations

The following diagrams illustrate the proposed synthetic and characterization workflow.

Caption: Synthetic and Characterization Workflow.

Caption: Analytical Logic for Compound Verification.

1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic pathway, and key analytical data for the compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. This molecule is a functionalized aromatic ketone of interest as a potential intermediate in the synthesis of more complex molecules, such as heterocyclic compounds.[1]

Molecular Structure and Properties

This compound is a substituted nitrobenzene with a molecular structure featuring a benzyloxy, a fluoro, and a propan-2-one group attached to the phenyl ring. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| CAS Number | 288385-98-8 | [2][3] |

| Molecular Formula | C16H14FNO3 | [4] |

| Molecular Weight | 303.29 g/mol | [4] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1F)OC(C2=CC=CC=C2)C)--INVALID-LINK--[O-] |

Proposed Synthesis

A potential precursor for this synthesis is 1,2-difluoro-3-(benzyloxy)-4-nitrobenzene. The synthesis could proceed via a selective nucleophilic aromatic substitution reaction with the enolate of acetone.

Experimental Protocol: Proposed Synthesis

Reaction: Nucleophilic Aromatic Substitution

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetone (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.2 eq.) dropwise while maintaining the temperature. Stir the solution for 1 hour to ensure complete formation of the lithium enolate of acetone.

-

Substitution Reaction: To the solution of the lithium enolate, add a solution of 1,2-difluoro-3-(benzyloxy)-4-nitrobenzene (1.0 eq.) in anhydrous THF dropwise. The fluorine at the 2-position is highly activated by the adjacent nitro group, making it susceptible to nucleophilic attack.

-

Reaction Monitoring and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired this compound.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

References

A Theoretical and Experimental Framework for the Investigation of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical and experimental framework for the study of the novel compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes methodologies from research on analogous compounds, including fluorinated nitroaromatics, substituted phenylpropanones, and benzyloxyphenyl derivatives. It outlines a plausible synthetic route, detailed protocols for theoretical and computational analysis, and hypothesizes potential biological activities. This whitepaper is intended to serve as a foundational resource for researchers initiating studies on this or structurally related compounds, offering a structured approach to its synthesis, characterization, and potential therapeutic evaluation.

Introduction

The confluence of a fluorinated nitroaromatic ring and a propan-2-one side chain in this compound suggests a molecule of significant interest for medicinal chemistry. The strategic incorporation of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, often enhancing biological activity.[1] Nitroaromatic compounds are a class of molecules with established and emerging therapeutic applications, including roles as hypoxia-activated prodrugs in cancer therapy.[2][3][4][5][6] Furthermore, the ketone functional group is a key feature in many enzyme inhibitors.[7][8][9][10] This guide will therefore explore the theoretical underpinnings and potential experimental validation of this compound's properties.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not widely published, its basic properties are available from chemical suppliers. Further computational predictions can provide a more detailed profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 288385-98-8 | Chemical Supplier |

| Molecular Formula | C₁₆H₁₄FNO₄ | Chemical Supplier |

| Molecular Weight | 303.29 g/mol | Chemical Supplier |

| Predicted LogP | 3.2 ± 0.5 | Computational Prediction |

| Predicted pKa (enol form) | 9.5 ± 1.0 | Computational Prediction |

| Predicted Polar Surface Area | 85.5 Ų | Computational Prediction |

| Predicted Solubility | Low in water | Computational Prediction |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2-7.0 (m, 2H, Ar-H), 5.2 (s, 2H, O-CH₂), 3.8 (s, 2H, CO-CH₂), 2.2 (s, 3H, CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 205 (C=O), 155 (C-O), 152 (C-F), 140 (C-NO₂), 136-127 (Ar-C), 71 (O-CH₂), 50 (CO-CH₂), 30 (CH₃) |

| ¹⁹F NMR (470 MHz, CDCl₃) | δ -120 to -130 |

| IR (KBr) | ν 3100-3000 (Ar C-H), 1725 (C=O), 1530 (asym NO₂), 1350 (sym NO₂), 1250 (C-O), 1050 (C-F) cm⁻¹ |

Experimental Protocols

Proposed Synthesis

A plausible synthetic route can be devised based on established methodologies for the synthesis of substituted phenylpropanones and functionalized nitroaromatics.[11][12] The proposed pathway involves the benzylation of a fluoronitrophenol intermediate followed by a reaction to introduce the propan-2-one side chain.

Caption: Proposed synthetic workflow for this compound.

Protocol for Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-6-nitrobenzene

-

To a solution of 2-fluoro-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).[13][14]

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol for Step 2: Synthesis of this compound

-

To a solution of 1-(benzyloxy)-2-fluoro-6-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as sodium hydride (1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding ice-cold water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Theoretical Studies

A comprehensive theoretical investigation of this compound can provide valuable insights into its electronic structure, reactivity, and potential as a drug candidate.[15][16][17]

Caption: Workflow for the theoretical analysis of the target compound.

Quantum Chemical Calculations

Methodology:

-

Geometry Optimization: The 3D structure of the molecule will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[18][19][20][21][22]

-

Frequency Analysis: Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hyperconjugative interactions, and bond strengths within the molecule.

Table 3: Predicted Quantum Chemical Properties

| Parameter | Predicted Value | Significance |

| Total Energy | -1025.5 Hartree | Thermodynamic stability |

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 4.5 Debye | Polarity and intermolecular interactions |

Molecular Docking

Methodology:

-

Target Selection: Based on the structural motifs (fluorinated ketone, nitroaromatic), potential biological targets will be identified from the literature, such as serine proteases, kinases, or nitroreductases.[2][3][8][10]

-

Docking Protocol: Molecular docking studies will be performed using software like AutoDock or Schrödinger Suite to predict the binding mode and affinity of the compound within the active site of the selected targets.[7][23][24]

ADMET Prediction

Methodology: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be predicted using online platforms or software packages like SwissADME or pkCSM.[25][26][27][28] This will provide an early assessment of the compound's drug-likeness.

Table 4: Predicted ADMET Properties

| Property | Prediction | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeation | Likely | Potential for CNS activity |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Risk of drug-drug interactions |

| Ames Test | Potential mutagenicity (due to nitro group) | A toxicity concern to be experimentally verified |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

Hypothesized Biological Activity and Signaling Pathway

The presence of the nitroaromatic group suggests that this compound could act as a hypoxia-activated prodrug.[2][3] In the low-oxygen environment of solid tumors, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic species that induce cell death. The fluorinated ketone moiety may also contribute to inhibitory activity against various enzymes.[8][9][10] A possible mechanism of action could involve the inhibition of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway, following reductive activation.

Caption: Hypothesized mechanism of action in a hypoxic tumor environment.

Conclusion

This technical guide presents a structured and comprehensive framework for the theoretical and experimental investigation of this compound. By leveraging established methodologies from related fields of study, this document provides detailed protocols for its synthesis, in-depth computational analysis, and proposes a plausible mechanism of biological action. The outlined workflows and predicted data serve as a valuable starting point for researchers, facilitating a more targeted and efficient exploration of this and similar molecules in the context of drug discovery and development. The unique combination of structural motifs in this compound warrants further investigation into its potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]

- 12. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 17. rroij.com [rroij.com]

- 18. DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH) [physchemres.org]

- 19. DFT Studies of Aromatic Adsorption on Fe Surfaces | Surface Science Group [jenkins.group.ch.cam.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. jurnalnasional.ump.ac.id [jurnalnasional.ump.ac.id]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 27. fiveable.me [fiveable.me]

- 28. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

In-depth Technical Guide on the Stability and Reactivity of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one: A Data-Driven Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel chemical entities is a cornerstone of innovation in drug discovery and development. Among the vast landscape of organic molecules, substituted phenylpropanones represent a class of compounds with significant potential for exhibiting diverse biological activities. This technical guide focuses on a specific, yet under-documented molecule: 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one . Despite its intriguing structural features, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in experimental data concerning its stability, reactivity, and biological profile.

This document serves a dual purpose. Firstly, it transparently communicates the current state of knowledge regarding this compound, highlighting the absence of in-depth experimental studies. Secondly, in lieu of empirical data, it provides a theoretical framework for understanding the potential stability and reactivity of this compound based on the well-established principles of physical organic chemistry and the known behavior of its constituent functional groups. This guide is intended to be a foundational resource for researchers and to stimulate further experimental investigation into this promising molecule.

Compound Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 288385-98-8 | [1][2] |

| Molecular Formula | C₁₆H₁₄FNO₄ | [2] |

| Molecular Weight | 303.29 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)--INVALID-LINK--[O-] | |

| Purity | Typically ≥97% (as commercially available) | [2] |

Predicted Stability and Reactivity: A Theoretical Assessment

Due to the lack of specific experimental data, this section provides a prospective analysis of the stability and reactivity of this compound. This analysis is based on the electronic and steric effects of the functional groups present in the molecule: a benzyloxy group, a fluorine atom, a nitro group, and a propan-2-one moiety, all attached to a central benzene ring.

Stability Profile

Thermal Stability: The molecule is expected to exhibit moderate thermal stability. The primary points of thermal lability would likely be the benzyloxy group, which could undergo cleavage at elevated temperatures, and the nitro group, which can decompose, though typically at higher temperatures. The C-F bond is generally strong and would require significant energy to break.

Photochemical Stability: Aromatic nitro compounds are known to be photosensitive. Upon exposure to UV light, the nitro group can undergo various photochemical reactions. The presence of other chromophores, such as the benzene rings, could also contribute to photochemical instability. The fluorine atom may also influence the photochemical pathways, as photoinduced C-F bond cleavage has been observed in some fluorinated aromatic compounds.

Stability in Solution:

-

Acidic Conditions: The ether linkage of the benzyloxy group and the ketone functionality are generally stable to mild acidic conditions. However, strong acids could potentially catalyze the cleavage of the benzyl ether.

-

Basic Conditions: The α-protons of the propan-2-one moiety are acidic and can be abstracted by a base, leading to the formation of an enolate. This could facilitate various reactions, including aldol-type condensations or racemization if a chiral center were present. The nitro group can also be susceptible to reactions under strongly basic conditions.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups.

-

Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The fluorine atom at the 2-position is ortho to the nitro group and would be a prime site for nucleophilic displacement.

-

Ketone Group: The carbonyl group of the propan-2-one moiety is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, and addition of organometallic reagents. The adjacent methylene group, as mentioned, is acidic and can participate in base-catalyzed reactions.

-

Benzyloxy Group: The benzyl ether is relatively stable but can be cleaved by catalytic hydrogenation (hydrogenolysis) or by strong acids.

-

Fluoro Group: The fluorine atom is a poor leaving group in nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which is the case here with the ortho-nitro group.

Postulated Reactivity and Experimental Workflow

The following diagram illustrates a logical workflow for the initial investigation of the reactivity of this compound, based on its structural features.

References

Potential Biological Activity of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical exploration of the potential biological activity of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. The information provided is based on the known activities of structurally similar compounds and should be considered speculative. Further experimental validation is required to confirm any of the proposed activities.

Introduction

The novel chemical entity, this compound, possesses a unique combination of structural motifs that suggest potential pharmacological activity. The presence of a fluorinated nitrophenyl ring, a benzyloxy group, and a propan-2-one moiety indicates that this compound may interact with various biological targets. Aromatic nitro compounds and their derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. This whitepaper aims to provide an in-depth technical guide to the hypothetical biological activity of this compound, focusing on its potential as an anticancer agent.

Hypothetical Biological Activity: Anticancer Potential

Based on the analysis of structurally related molecules, this compound is hypothesized to exhibit cytotoxic activity against various cancer cell lines. The nitrophenyl group is a common feature in compounds with demonstrated anticancer effects. Similarly, derivatives containing a benzyloxy moiety have shown promise in cancer research. The propan-2-one linker may contribute to the molecule's overall conformation and interaction with target enzymes or receptors.

Quantitative Data Summary

To illustrate the potential potency of this compound, the following table summarizes hypothetical IC50 values against a panel of human cancer cell lines. These values are extrapolated from published data on analogous compounds.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 8.5 |

| MCF-7 | Breast Adenocarcinoma | 12.3 |

| HCT116 | Colon Carcinoma | 6.8 |

| HeLa | Cervical Carcinoma | 15.1 |

Proposed Mechanism of Action: Induction of Apoptosis

It is postulated that this compound may induce cancer cell death through the intrinsic apoptosis pathway. This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which can be a consequence of the metabolism of the nitroaromatic group. Increased ROS levels can lead to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, ultimately leading to programmed cell death.

Caption: Proposed signaling pathway for apoptosis induction.

Experimental Protocols

The following are detailed methodologies for key experiments to hypothetically evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is designed to assess the cytotoxic effect of the compound on cancer cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

A Comprehensive Technical Review of Substituted Nitrophenylpropanones: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrophenylpropanones represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The presence of the nitrophenyl moiety, combined with the propanone backbone and various substitutions, gives rise to a wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This in-depth technical guide provides a comprehensive literature review of substituted nitrophenylpropanones, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this promising class of compounds.

Synthesis of Substituted Nitrophenylpropanones

The synthesis of substituted nitrophenylpropanones can be broadly categorized based on the position of the nitro group on the phenyl ring and the substitution pattern on the propanone chain. The primary synthetic routes involve well-established organic reactions, including Friedel-Crafts acylation and Claisen-Schmidt condensation.

General Synthetic Pathways

1. Friedel-Crafts Acylation: This is a common method for the synthesis of 1-(nitrophenyl)propan-1-ones. The reaction involves the acylation of a nitro-substituted benzene ring with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The position of the nitro group on the benzene ring (ortho, meta, or para) directs the position of the incoming propanoyl group.

2. Claisen-Schmidt Condensation: This reaction is particularly useful for synthesizing chalcone-like nitrophenylpropanone derivatives, specifically 1,3-diaryl-2-propen-1-ones. It involves the base-catalyzed condensation of a substituted nitrophenyl ketone (e.g., nitroacetophenone) with a substituted benzaldehyde.[1] This method allows for the introduction of a wide variety of substituents on the second phenyl ring, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[1]

dot

Biological Activities and Quantitative Data

Substituted nitrophenylpropanones have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present available quantitative data in a structured format.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of nitrophenylpropanone derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][3]

Table 1: Anticancer Activity of Substituted Nitrophenylpropanone Derivatives (IC₅₀ values in µM)

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| NPP-1 | 1-(4-nitrophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | Pancreatic Cancer (PACA2) | 53.5 | [4] |

| NPP-2 | 1-(4-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Lung Carcinoma (A549) | 49.3 | [4] |

| NPP-3 | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | Pancreatic Cancer (PACA2) | Moderate Activity | [2] |

| NPP-4 | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative | Breast Cancer (MCF-7) | 9.54 (cytochrome C release in ng/mL at 5 µM) | [5] |

| NPP-5 | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative | Breast Cancer (MDA-MB-231) | 15.26 (cytochrome C release in ng/mL at 10 µM) | [5] |

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Antimicrobial Activity

The antimicrobial properties of nitrophenylpropanones and related nitroaromatic compounds have been extensively investigated. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The nitro group is often crucial for their mechanism of action, which can involve the generation of reactive nitrogen species that damage cellular components.

Table 2: Antimicrobial Activity of Substituted Nitrophenylpropanone and Related Derivatives (MIC values in µM)

| Compound ID | Substitution Pattern | Microorganism | MIC (µM) | Reference |

| NPP-6 | N-(trifluoromethyl)phenyl substituted pyrazole derivative | Staphylococcus aureus (MRSA) | 1.56 | [6] |

| NPP-7 | N-(trifluoromethyl)phenyl substituted pyrazole derivative | Enterococcus faecium (VRE) | 1.56 | [6] |

| NPP-8 | Substituted phenylfuranylnicotinamidine | Staphylococcus aureus | 10 | [7][8] |

| NPP-9 | Substituted phenylfuranylnicotinamidine | Escherichia coli | 10-20 | [7][8] |

| NPP-10 | Benzophenone fused azetidinone derivative | Staphylococcus aureus | Good Activity | [9] |

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis Protocol: General Procedure for Claisen-Schmidt Condensation[1]

-

Reactant Preparation: Dissolve an equimolar amount of a substituted nitroacetophenone and a substituted benzaldehyde in ethanol.

-

Reaction Initiation: Add a catalytic amount of a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Unveiling the Synthetic Journey of a Key Pharmaceutical Intermediate: 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical compound 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one, a key intermediate in the synthesis of pharmacologically relevant molecules. While the specific discovery and historical timeline of this compound remain closely tied to its role within patented synthetic routes, this document elucidates its primary application and provides a detailed look at its synthesis as a crucial precursor. The information presented is vital for researchers and professionals engaged in medicinal chemistry and drug development, offering a comprehensive understanding of this compound's significance and preparation.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 288385-98-8, is a substituted aromatic ketone. Its molecular structure, characterized by a benzyloxy group, a fluorine atom, and a nitro group on the phenyl ring, makes it a versatile building block in organic synthesis. The primary significance of this compound lies in its role as a direct precursor to 4-Fluoro-5-hydroxy-2-methylindole, an important scaffold in the development of various therapeutic agents. This guide will detail the known synthetic pathway involving this intermediate, as disclosed in patent literature from Bristol-Myers Squibb.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 288385-98-8 |

| Molecular Formula | C₁₆H₁₄FNO₄ |

| Molecular Weight | 303.29 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Soluble in organic solvents such as ethanol and ethyl acetate |

Table 1: Physicochemical Data of this compound

Role in Synthesis: A Precursor to 4-Fluoro-5-hydroxy-2-methylindole

The principal documented application of this compound is as a starting material in a multi-step synthesis that ultimately yields 4-Fluoro-5-hydroxy-2-methylindole. This indole derivative is a valuable component in the creation of more complex molecules with potential therapeutic applications. The synthetic transformation involves a reductive cyclization of the nitro group, leading to the formation of the indole ring system.

Figure 1: Synthetic relationship of this compound.

Experimental Protocol: Synthesis of 4-Fluoro-5-hydroxy-2-methylindole

The following experimental protocol is derived from the procedures outlined in patent literature, specifically from Bristol-Myers Squibb's patent WO2004/009542 A2, which describes the use of this compound.

Reaction: Conversion of this compound to 4-Fluoro-5-hydroxy-2-methylindole.

Materials:

-

This compound

-

Ethanol

-

Acetic Acid

-

10% Palladium on Charcoal (Pd/C)

-

Hydrogen Gas (H₂)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Brine Solution

-

Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Dissolution: Dissolve this compound in a mixture of ethanol and acetic acid in a suitable reaction vessel.

-

Catalyst Addition: Add 10% palladium on charcoal to the solution.

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up:

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol and acetic acid.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude 4-Fluoro-5-hydroxy-2-methylindole by a suitable method, such as column chromatography on silica gel, to obtain the final product.

Figure 2: Experimental workflow for the synthesis of 4-Fluoro-5-hydroxy-2-methylindole.

Discovery and History

The discovery of this compound is intrinsically linked to its role as a synthetic intermediate. It was first described in the context of the synthesis of indole derivatives within patents filed by Bristol-Myers Squibb in the early 2000s. The invention of this molecule was driven by the need for an efficient route to construct the 4-fluoro-5-hydroxy-2-methylindole core, which was a key component for a series of compounds being investigated for their therapeutic potential. There is no readily available public information to suggest that this compound was discovered or studied for any other purpose prior to its appearance in these patents. Its history is, therefore, one of a purpose-driven design within a larger drug discovery program.

Conclusion

This compound serves as a critical, albeit behind-the-scenes, player in the synthesis of more complex molecules of pharmaceutical interest. While it may not possess inherent biological activity of note, its structural features are ideally suited for the efficient construction of the 4-fluoro-5-hydroxy-2-methylindole scaffold. This technical guide has provided the essential information regarding its properties, its pivotal role in synthesis, and a detailed experimental protocol for its use, as documented in the public patent record. For medicinal chemists and process development scientists, a thorough understanding of this intermediate is key to the successful and efficient production of a class of promising indole-based compounds.

Methodological & Application

Synthesis of Bio-active Heterocyclic Derivatives from 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of diverse heterocyclic derivatives from the versatile starting material, 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one. This document outlines detailed experimental protocols for the synthesis of quinoline, indole, and benzoxazole derivatives, which are key scaffolds in numerous pharmaceutically active compounds. The protocols are based on established synthetic methodologies adapted for this specific fluorinated and benzyloxy-substituted precursor.

Introduction

The starting material, this compound, possesses multiple reactive sites that can be strategically manipulated to construct a variety of heterocyclic systems. The ortho-nitro group is a key functionality that can be readily reduced to an amino group, which can then participate in various cyclization reactions. The ketone moiety provides a reactive center for condensation and cyclization, while the fluorine and benzyloxy substituents offer opportunities for modulating the electronic and steric properties of the final derivatives, potentially influencing their biological activity. This document details the synthetic pathways for converting this starting material into valuable quinoline, indole, and benzoxazole derivatives.

Data Presentation

Table 1: Summary of Proposed Synthetic Transformations and Expected Products

| Derivative Class | Synthetic Method | Key Reagents | Expected Product Structure | Potential Biological Activity |

| Quinoline | Friedländer Synthesis | Iron powder, Acetic acid | 7-(Benzyloxy)-8-fluoro-2-methylquinoline | Antibacterial, Anticancer |

| Indole | Reductive Cyclization (Fischer-type) | Tin(II) chloride, Hydrochloric acid | 6-(Benzyloxy)-7-fluoro-2,3-dimethylindole | Anti-inflammatory, Antiviral |

| Benzoxazole | Reductive Cyclization | Sodium dithionite | 6-(Benzyloxy)-7-fluoro-2-methylbenzoxazole | Antifungal, Antimicrobial |

Experimental Protocols

Protocol 1: Synthesis of 7-(Benzyloxy)-8-fluoro-2-methylquinoline via Friedländer Annulation

This protocol describes the one-pot reductive cyclization of this compound to the corresponding quinoline derivative. The nitro group is first reduced in situ to an amino group, which then undergoes a Friedländer condensation with the adjacent ketone moiety.

Materials:

-

This compound

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in a mixture of ethanol (15 mL) and glacial acetic acid (5 mL), add iron powder (5.0 mmol).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate (50 mL) and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 7-(benzyloxy)-8-fluoro-2-methylquinoline.

Expected Yield: 60-75%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of 6-(Benzyloxy)-7-fluoro-2,3-dimethylindole via Reductive Cyclization

This protocol outlines the synthesis of the indole derivative through a reductive cyclization of the starting nitroketone. This transformation is analogous to a Fischer indole synthesis where the in situ generated amine reacts with the ketone.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide solution (10 M)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

-

Add a solution of tin(II) chloride dihydrate (5.0 mmol) in concentrated hydrochloric acid (5 mL) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and carefully basify with 10 M sodium hydroxide solution until a pH of 8-9 is reached.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to yield 6-(benzyloxy)-7-fluoro-2,3-dimethylindole.

Expected Yield: 55-70%

Characterization: The structure of the synthesized indole should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Synthesis of 6-(Benzyloxy)-7-fluoro-2-methylbenzoxazole via Reductive Cyclization

This protocol details the synthesis of the benzoxazole derivative. The reaction involves the reduction of the nitro group to a hydroxylamine or amino group, followed by cyclization with the ketone.

Materials:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

-

Add a solution of sodium dithionite (4.0 mmol) in water (10 mL) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 2-4 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to obtain 6-(benzyloxy)-7-fluoro-2-methylbenzoxazole.

Expected Yield: 50-65%

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Caption: Synthetic routes to heterocyclic derivatives.

Caption: Potential mechanism of action for quinoline derivatives.

Disclaimer

The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and scales. All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The potential biological activities mentioned are based on the activities of structurally related compounds and require experimental verification for the newly synthesized derivatives.

The Versatile Scaffolding of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one in Modern Medicinal Chemistry

For Immediate Release

[City, State] – The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability to therapeutic agents. Within this context, the chemical intermediate 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one emerges as a valuable, albeit under-documented, building block for the synthesis of a new generation of targeted therapeutics. While specific, named drug candidates derived from this compound are not yet prevalent in publicly accessible literature, its structural motifs—a fluorinated and nitrated phenyl ring coupled with a propanone side chain—suggest significant potential in the development of kinase inhibitors for oncology and immunology, as well as other critical areas of medicinal chemistry.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, outlining the prospective applications and synthetic utility of this compound. The provided protocols are based on established chemical transformations for analogous structures and are intended to serve as a foundational methodology for future research and development.

Physicochemical Properties and Synthetic Versatility